Enhanced Lipophilicity and pH-Dependent Distribution of Borodimethylglycine vs. Trimethylamine Analog
Borodimethylglycine exhibits distinct lipophilicity and distribution characteristics compared to its close structural analog, trimethylamine-carboxyborane. The calculated LogP value for Borodimethylglycine is 0.7137, indicating moderate lipophilicity, while its LogD values shift significantly from -0.1439 at pH 5.5 to -1.9380 at pH 7.4, demonstrating a strong pH-dependent hydrophilicity at physiological pH [1]. This contrasts with trimethylamine-carboxyborane (CAS 60788-33-2), for which a comparable data point from ChemSrc lists a LogP of 2.8 . This ~2.1 unit difference in LogP represents a roughly 126-fold difference in partition coefficient, predicting substantially different membrane permeability and solubility profiles.
| Evidence Dimension | Lipophilicity (LogP) and pH-dependent distribution (LogD) |
|---|---|
| Target Compound Data | LogP = 0.7137; LogD(pH 5.5) = -0.1439; LogD(pH 7.4) = -1.9380 |
| Comparator Or Baseline | Trimethylamine-carboxyborane (CAS 60788-33-2) LogP = 2.8 |
| Quantified Difference | ΔLogP ≈ -2.086 (126-fold lower partition coefficient for the target compound) |
| Conditions | In silico calculated physicochemical properties from authoritative databases [REFS-1, REFS-2]. |
Why This Matters
This quantitative difference in lipophilicity directly informs formulation strategies and predicts divergent behavior in biological systems, making one compound more suitable for aqueous environments while the other favors lipophilic compartments.
- [1] Chembase. (n.d.). boranecarboxylic acid; dimethylamine. Retrieved from en.chembase.cn View Source
